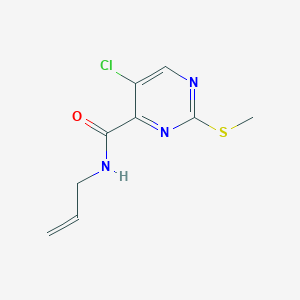
5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide, also known as CMSPC, is a synthetic compound with potential therapeutic applications in the field of cancer research. CMSPC belongs to the family of pyrimidine derivatives and has been shown to exhibit antiproliferative and cytotoxic effects against various cancer cell lines. In
作用机制
The exact mechanism of action of 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide is not fully understood. However, it is believed to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. By inhibiting thymidylate synthase, this compound disrupts DNA synthesis and ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antiproliferative and cytotoxic effects against cancer cells without affecting normal cells. This selectivity is believed to be due to the higher expression of thymidylate synthase in cancer cells compared to normal cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment.
实验室实验的优点和局限性
One advantage of using 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide in lab experiments is its selectivity towards cancer cells, which reduces the risk of harming normal cells. Additionally, this compound has been shown to exhibit antiproliferative and cytotoxic effects against various cancer cell lines, making it a versatile compound for cancer research. However, one limitation of using this compound is its relatively low yield in the synthesis method, which may limit its availability for research purposes.
未来方向
There are several future directions for the research on 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide. One direction is to investigate its potential as a chemotherapeutic agent in animal models and clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Furthermore, the synthesis method of this compound can be optimized to improve its yield and availability for research purposes. Finally, the selectivity of this compound towards cancer cells can be further explored to identify its potential applications in targeted cancer therapy.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications in cancer research. Its antiproliferative and cytotoxic effects against cancer cells, selectivity towards cancer cells, and ability to induce apoptosis make it a promising compound for cancer treatment. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in cancer therapy.
合成方法
The synthesis of 5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide involves the reaction between 2-amino-5-chloropyrimidine-4-carboxamide and 2-methylsulfanylprop-2-en-1-ol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of the synthesis method is reported to be around 70%.
科学研究应用
5-chloro-2-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer research. It has been shown to exhibit antiproliferative and cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Furthermore, this compound has been shown to inhibit the growth of tumors in animal models, indicating its potential as a chemotherapeutic agent.
属性
IUPAC Name |
5-chloro-2-methylsulfanyl-N-prop-2-enylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3OS/c1-3-4-11-8(14)7-6(10)5-12-9(13-7)15-2/h3,5H,1,4H2,2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGXNCTWXIYKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCC=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2420748.png)
![methyl 2-(N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2420750.png)
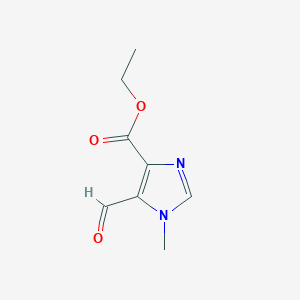
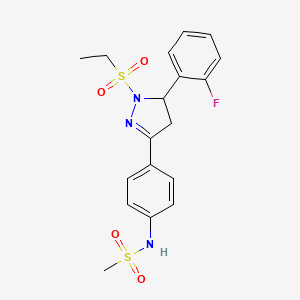


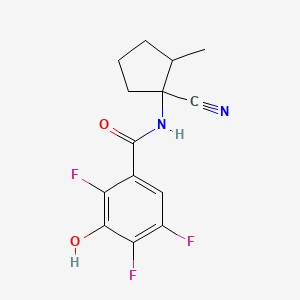

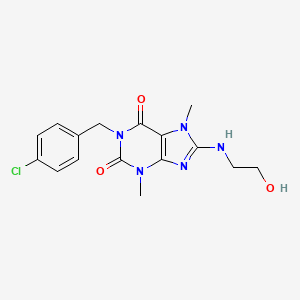

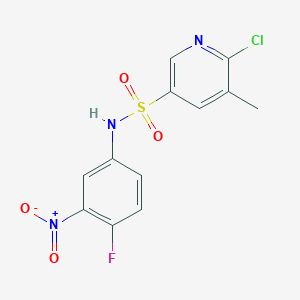
![(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2420769.png)
![3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2420770.png)
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2420771.png)